1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C13H11N and a molecular weight of 181.23 g/mol This compound is characterized by a cyclobutane ring substituted with a 2-ethynylphenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Ethynylphenyl Substitution:
Carbonitrile Introduction: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
Scientific Research Applications
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carbonitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(2-Ethynylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H11N/c1-2-11-6-3-4-7-12(11)13(10-14)8-5-9-13/h1,3-4,6-7H,5,8-9H2 |
InChI Key |
APSKKNZXKCHVIO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.